2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
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Overview
Description
2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinoline derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4-Dimethoxyphenylacetic acid: Used in the synthesis of various pharmaceuticals and as a key intermediate in organic synthesis.
Uniqueness
2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is unique due to its quinoline core structure, which imparts distinct chemical and biological properties. Unlike simpler analogues, this compound exhibits a broader range of reactivity and potential therapeutic applications.
Properties
CAS No. |
90034-82-5 |
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Molecular Formula |
C18H15NO5 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-oxo-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C18H15NO5/c1-23-15-7-6-10(8-16(15)24-2)13-9-14(20)11-4-3-5-12(18(21)22)17(11)19-13/h3-9H,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
HTECIOJRCMFIJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)C(=O)O)OC |
Origin of Product |
United States |
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